- Benzene hydroalkylation to cyclohexylbenzene over different zeolites supported Pd catalysts, Shiyou Xuebao, 2020, 36(1), 70-77
Cas no 827-52-1 (Phenylcyclohexane)
Phenylcyclohexane structure
Product Name:Phenylcyclohexane
N.o CAS:827-52-1
MF:C12H16
MW:160.255443572998
MDL:MFCD00001451
CID:40018
PubChem ID:13229
Update Time:2025-05-24
Phenylcyclohexane Propriedades químicas e físicas
Nomes e Identificadores
-
- Cyclohexylbenzene
- CHB
- PHENYLCYCLOHEXANE
- 1,1'-Biphenyl, 1,2,3,4,5,6-hexahydro-
- 4-cyclohexylbenzene
- Cyclohexane, phenyl-
- cyclohexyl-benzen
- Hexahydrobiphenyl
- santosol360
- Benzene, cyclohexyl-
- CYCLOHEXYBENZENE (CHB)
- Cyclohexylbenzol
- Cyclohexylbenzoyl
- 2-Phenylcyclohexane
- 3-Phenylcyclohexane
- Cyclohexyl-benzene
- 1-Ph-cyclohexane
- 4-phenylcyclohexane
- Cyclohexylbenzen
- monocyclohexylbenzene
- PHENYLCYCLOHEXAN
- Cyclohexyl benzene
- Santosol 360
- IGARGHRYKHJQSM-UHFFFAOYSA-N
- Cyclohexylbenzene, 98%
- WLN: L6TJ AR
- 1, 1,2,3,4,5,6-hexahydro-
- PubChem1895
- Phenylcyclohexa
- Cyclohexylbenzene (ACI)
- 1,1′-Biphenyl, 1,2,3,4,5,6-hexahydro-
- NSC 40473
- NSC 69101
- MFCD00001451
- NSC69101
- BRN 1906803
- EINECS 212-572-0
- NCIOpen2_001732
- AI3-05776
- Q2198030
- DS-18628
- NSC98371
- InChI=1/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H
- UNII-TRJ2SXT894
- A840426
- 19016-95-6
- CS-W016155
- J-520169
- AKOS000447071
- TRJ2SXT894
- EC 212-572-0
- DTXSID3061188
- 827-52-1
- Phenylcyclohexane, >=97%
- NSC40473
- NSC-98371
- 4-05-00-01424 (Beilstein Handbook Reference)
- EN300-20865
- NS00007792
- F0001-2120
- CHEMBL3278514
- NSC-40473
- Phenylcyclohexane, >=99%, acid < 200 ppm, H2O < 100 ppm
- NSC-69101
- FT-0624221
- Cyclohexane, phenyl
- benzene, cyclohexyl
- DTXCID3048318
- 1,1'Biphenyl, 1,2,3,4,5,6hexahydro
- 4Cyclohexylbenzene
- DB-038187
- Phenylcyclohexane
-
- MDL: MFCD00001451
- Inchi: 1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
- Chave InChI: IGARGHRYKHJQSM-UHFFFAOYSA-N
- SMILES: C1C=CC(C2CCCCC2)=CC=1
- BRN: 1906803
Propriedades Computadas
- Massa Exacta: 160.12500
- Massa monoisotópica: 160.125200510g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 116
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.9
- Superfície polar topológica: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
Propriedades Experimentais
- Cor/Forma: 无色油状液体,有芳香味。
- Densidade: 0.95 g/mL at 25 °C(lit.)
- Ponto de Fusão: 4-7 °C (lit.)
- Ponto de ebulição: 239-240 °C(lit.)
- Ponto de Flash: 华氏:177.8 °F
摄氏:81 °C - Índice de Refracção: n20/D 1.526(lit.)
- Solubilidade: INSOLUBLE
- Coeficiente de partição da água: 不溶
- Estabilidade/Prazo de validade: Stable. Flammable. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 3.73430
- Solubilidade: 不溶于水和甘油,能与乙醇、乙醚、丙酮、苯、四氯化碳等大多数有机溶剂混溶。
- λmax: 260(Cyclohexane)(lit.)
Phenylcyclohexane Informações de segurança
-
Símbolo:
- Pedir:危险
- Palavra de Sinal:Warning
- Declaração de perigo: H302,H315,H319,H410
- Declaração de Advertência: P273,P305+P351+P338,P501
- Número de transporte de matérias perigosas:UN 3082 9/PG 3
- WGK Alemanha:2
- Código da categoria de perigo: 22-36/38-50/53
- Instrução de Segurança: S26-S60-S61
- RTECS:CZ1330000
-
Identificação dos materiais perigosos:
- Termo de segurança:9
- Grupo de Embalagem:III
- Frases de Risco:R22; R36/38; R50/53
- PackingGroup:III
- Classe de Perigo:9
- TSCA:Yes
Phenylcyclohexane Dados aduaneiros
- CÓDIGO SH:2902909090
- Dados aduaneiros:
中国海关编码:
2902909090概述:
2902909090. 其他芳香烃. 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:2.0%. 普通关税:30.0%
申报要素:
品名, 成分含量
Summary:
2902909090 other aromatic hydrocarbons。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:2.0%。General tariff:30.0%
Phenylcyclohexane Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816266-500ml |
Phenylcyclohexane |
827-52-1 | 98% | 500ml |
1,249.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C104809-25G |
Phenylcyclohexane |
827-52-1 | 25g |
¥445.75 | 2023-11-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C104809-100G |
Phenylcyclohexane |
827-52-1 | 100g |
¥822.44 | 2023-11-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61220-100g |
Cyclohexylbenzene |
827-52-1 | 100g |
¥56.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61220-500g |
Cyclohexylbenzene |
827-52-1 | 500g |
¥256.0 | 2021-09-08 | ||
| TRC | C988390-1g |
Cyclohexyl-benzene |
827-52-1 | 1g |
$ 125.00 | 2022-06-06 | ||
| TRC | C988390-2.5g |
Cyclohexyl-benzene |
827-52-1 | 2.5g |
$ 260.00 | 2022-06-06 | ||
| TRC | C988390-10g |
Cyclohexyl-benzene |
827-52-1 | 10g |
$ 400.00 | 2022-06-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018624-100ml |
Phenylcyclohexane |
827-52-1 | 98% | 100ml |
¥77 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018624-25ml |
Phenylcyclohexane |
827-52-1 | 98% | 25ml |
¥34 | 2024-05-21 |
Phenylcyclohexane Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium ; 8 h, 2 MPa, 110 °C
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: Pyridinium, 1-methyl-, methyl sulfate (1:1) ; 60 min, 50 °C
Referência
Synthesis of cyclohexylbenzene using pyridine-based ionic liquid /p-toluenesulfonic acid systems
,
Gaoxiao Huaxue Gongcheng Xuebao,
2014,
28(4),
924-927
Método de produção 3
Método de produção 4
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 250 min, 1 MPa, 343 K
Referência
Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni
,
ChemCatChem,
2009,
1(3),
369-371
Método de produção 6
Condições de reacção
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 5 min, 0 °C
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 90 min, 40 °C; 10 min, 40 °C
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 90 min, 40 °C; 10 min, 40 °C
Referência
Cross-Coupling of Non-activated Chloroalkanes with Aryl Grignard Reagents in the Presence of Iron/N-Heterocyclic Carbene Catalysts
,
Organic Letters,
2012,
14(4),
1066-1069
Método de produção 7
Condições de reacção
1.1 Catalysts: (OC-6-43)-[N,N-Bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-2-pyridinemethanami… Solvents: Tetrahydrofuran ; 30 min, rt; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
Iron(II) complexes with functionalized amine-pyrazolyl tripodal ligands in the cross-coupling of aryl Grignard with alkyl halides
,
Dalton Transactions,
2011,
40(35),
8935-8940
Método de produção 8
Condições de reacção
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
,
Journal of the American Chemical Society,
2004,
126(12),
3686-3687
Método de produção 9
Condições de reacção
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
,
Journal of the American Chemical Society,
2004,
126(12),
3686-3687
Método de produção 10
Condições de reacção
1.1 Catalysts: 1H-Benzimidazolium, 1,3-bis[[3,5-bis(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-… Solvents: Diethyl ether ; 2 min, 0 °C; 120 min, 30 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Efficient cross-coupling of aryl Grignard reagents with alkyl halides by recyclable ionic iron(III) complexes bearing a bis(phenol)-functionalized benzimidazolium cation
,
Organic & Biomolecular Chemistry,
2013,
11(46),
8135-8144
Método de produção 11
Condições de reacção
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
,
Journal of the American Chemical Society,
2004,
126(12),
3686-3687
Método de produção 12
Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 30 min, -40 °C; -40 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Expedient iron-catalyzed coupling of alkyl, benzyl, and allyl halides with arylboronic esters
,
Chemistry - A European Journal,
2014,
20(26),
7935-7938
Método de produção 13
Condições de reacção
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Visible-Light-Promoted Iron-Catalyzed C(sp2)-C(sp3) Kumada Cross-Coupling in Flow
,
Angewandte Chemie,
2019,
58(37),
13030-13034
Método de produção 14
Condições de reacção
1.1 Reagents: Methanol , Magnesium Catalysts: Palladium Solvents: Methanol ; 24 h, 20 °C
Referência
Mechanistic study of a Pd/C-catalyzed reduction of aryl sulfonates using the Mg-MeOH-NH4OAc system
,
Chemistry - A European Journal,
2007,
13(5),
1432-1441
Método de produção 15
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ; 40 min, 50 °C
Referência
Palladium Nanoparticle-Decorated Porous Metal-Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions
,
ACS Omega,
2023,
8(18),
16395-16410
Método de produção 16
Condições de reacção
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , N1,N1,N2,N2-Tetrakis[(diphenylphosphino)methyl]-1,2-cyclohexanediamine Solvents: Dimethylformamide ; 0.5 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Isopropanol ; 6 h, 60 °C
1.2 Reagents: Potassium carbonate Solvents: Isopropanol ; 6 h, 60 °C
Referência
A new tetraphosphine and its application in Pd-catalyzed Suzuki cross-coupling reaction
,
Youji Huaxue,
2012,
32(4),
790-793
Método de produção 17
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,7-Diphenyl-1,10-phenanthroline Solvents: (±)-2-Butanol ; 10 min, rt
1.2 5 h, 60 °C
1.2 5 h, 60 °C
Referência
Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides
,
Journal of the American Chemical Society,
2004,
126(5),
1340-1341
Método de produção 18
Método de produção 19
Método de produção 20
Condições de reacção
1.1 Reagents: Triethylsilane Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (tin(IV) ion-exchanged or proton-exchanged) Solvents: Dichloromethane ; 1 h, reflux
Referência
Deoxygenation of tertiary and secondary benzylic alcohols into alkanes with triethylsilane catalyzed by solid acid tin(IV) ion-exchanged montmorillonite
,
Tetrahedron Letters,
2014,
55(30),
4160-4162
Método de produção 21
Condições de reacção
1.1 Reagents: Potassium tert-butoxide , 1,1,3,3-Tetramethyldisiloxane , Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel , 1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ; 5 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 70 °C
Referência
Nickel-Catalyzed Reductive Deoxygenation of Diverse C-O Bond-Bearing Functional Groups
,
ACS Catalysis,
2021,
11(21),
13337-13347
Método de produção 22
Método de produção 23
Método de produção 24
Método de produção 25
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Diisobutylaluminum hydride , Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, iron(2+) salt (2:1) Solvents: Toluene ; 3 h, 2 bar, 20 °C
Referência
Alkene Hydrogenations by Soluble Iron Nanocluster Catalysts
,
Angewandte Chemie,
2017,
56(13),
3585-3589
Método de produção 26
Condições de reacção
1.1 Reagents: Isopropanol Catalysts: Nickel Solvents: Isopropanol ; 6 h, 82 °C
Referência
Catalyzed transfer hydrogenation by 2-propanol for highly selective PAHs reduction
,
Catalysis Today,
2021,
379,
15-22
Método de produção 27
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Referência
Preparation of Raney nickel catalysts and their use under conditions comparable with those for platinum and palladium catalysts
,
Journal of the American Chemical Society,
1948,
70,
695-8
Método de produção 28
Condições de reacção
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Zinc chloride Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 1 h
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Iron-catalyzed chemoselective cross-coupling of primary and secondary alkyl halides with arylzinc reagents
,
Synlett,
2005,
(11),
1794-1798
Método de produção 29
Condições de reacção
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Zinc chloride Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 1 h
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Iron-catalyzed chemoselective cross-coupling of primary and secondary alkyl halides with arylzinc reagents
,
Synlett,
2005,
(11),
1794-1798
Método de produção 30
Condições de reacção
1.1 Catalysts: Cobalt chloride (CoCl2) , trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine Solvents: Tetrahydrofuran ; 15 min, 25 °C
Referência
Cobalt(diamine)-Catalyzed Cross-coupling Reaction of Alkyl Halides with Arylmagnesium Reagents: Stereoselective Constructions of Arylated Asymmetric Carbons and Application to Total Synthesis of AH13205
,
Journal of the American Chemical Society,
2006,
128(6),
1886-1889
Método de produção 31
Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Tetrahydrofuran ; 0 °C; 45 min, 0 °C; 0 °C → rt
1.2 Catalysts: Dichloro(1,10-phenanthroline-κN1,κN10)cobalt ; 6 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Catalysts: Dichloro(1,10-phenanthroline-κN1,κN10)cobalt ; 6 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water
Referência
Cobalt-catalyzed cross-coupling reactions of aryl- and alkylaluminum derivatives with (hetero)aryl and alkyl bromides
,
Chemical Communications (Cambridge,
2021,
57(81),
10564-10567
Método de produção 32
Condições de reacção
1.1 Catalysts: Stereoisomer of bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazo… Solvents: Tetrahydrofuran ; rt → -30 °C
1.2 1 h, -30 °C → 23 °C
1.3 Reagents: Oxalic acid Solvents: Water
1.2 1 h, -30 °C → 23 °C
1.3 Reagents: Oxalic acid Solvents: Water
Referência
Mechanistic Studies of Catalytic Carbon-Carbon Cross-Coupling by Well-Defined Iron NHC Complexes
,
ACS Catalysis,
2015,
5(10),
5938-5946
Método de produção 33
Condições de reacção
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, (T-4)-tetrachloroferrate… Solvents: Diethyl ether ; 20 min, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
An efficient and recyclable iron(III)-containing imidazolium salt catalyst for cross-coupling of aryl Grignard reagents with alkyl halides
,
Chinese Science Bulletin,
2012,
57(16),
1953-1958
Método de produção 34
Condições de reacção
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 70 min, 70 °C
1.2 Catalysts: Ferrous chloride tetrahydrate ; 3 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Pentane , Water
1.2 Catalysts: Ferrous chloride tetrahydrate ; 3 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Pentane , Water
Referência
An unprecedented iron-catalyzed cross-coupling of primary and secondary alkyl Grignard reagents with non-activated aryl chlorides
,
Tetrahedron Letters,
2012,
53(33),
4436-4439
Método de produção 35
Condições de reacção
1.1 Reagents: Manganese Catalysts: 2,2′-Bipyridine , Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ; 12 h, rt
Referência
Nickel-catalyzed C-N bond activation: activated primary amines as alkylating reagents in reductive cross-coupling
,
Chemical Science,
2019,
10(16),
4430-4435
Método de produção 36
Condições de reacção
1.1 Reagents: Zinc Catalysts: 2,2′:6′,2′′-Terpyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylformamide ; 8 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Ni-catalyzed deaminative cross-electrophile coupling of katritzky salts with halides via C-N bond activation
,
ChemRxiv,
2019,
1,
1-6
Método de produção 37
Método de produção 38
Método de produção 39
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Hexakis[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-… Solvents: Water ; 73 min, 60 °C
Referência
Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C-C Coupling Reaction
,
ACS Omega,
2023,
8(9),
8505-8518
Método de produção 40
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ; 73 min, 70 °C
Referência
Stabilization of Pd NPs over the surface of β-cyclodextrin incorporated UiO-66-NH2 for the C-C coupling reaction
,
RSC Advances,
2023,
13(25),
17143-17154
Método de produção 41
Condições de reacção
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-(phenylamino)-N-(phenylmet… Solvents: Chloroform ; 2 h, 80 °C
Referência
(4-benzylcarbamoylphenyl)phenylammonium triflate (BCPPAT): a novel and efficient catalyst for Friedel-Crafts alkylation of aromatic compounds with benzyl or cyclohexyl alcohols
,
Youji Huaxue,
2003,
23(5),
438-440
Phenylcyclohexane Raw materials
- chlorocyclohexane
- Dibenzofuran
- Phenylboronic acid
- Iodobenzene
- Borate(1-),tetrafluoro-
- 1-Phenylcyclohexanol
- Phenylmagnesium chloride
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyclohexylphenyl ester
- Cyclohexylmagnesium chloride
- 1,3-Dicyclohexylurea
- Bromocyclohexane
- N,N'-Dicyclohexylcarbodiimide
- 1-Phenyl-1-cyclohexene
- Iodocyclohexane
- Cyclohexanol
- 4-Phenyl-1-cyclohexene
- Phenylboronic Acid Pinacol Ester
- PYRIDINIUM, 1-CYCLOHEXYL-2,4,6-TRIPHENYL-
Phenylcyclohexane Preparation Products
Phenylcyclohexane Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:827-52-1)环己基苯
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:827-52-1)Cyclohexylbenzene
Número da Ordem:sfd14772
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Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:37
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Phenylcyclohexane Literatura Relacionada
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:827-52-1)环己基苯
Pureza:99%/99%
Quantidade:25KG,200KG,1000KG/25KG,200KG,1000KG
Preço ($):Inquérito/Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:827-52-1)Cyclohexylbenzene
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito